Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
912844-88-3 structure
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3
C18H21BO2
280.169145345688
MFCD18452169
1040393
17942655

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Biphenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
    • biphenyl-3-boronic acid pinacol ester
    • 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • UUMDSELMDKINPL-UHFFFAOYSA-N
    • 5267AC
    • BC001259
    • SY108398
    • AX8236455
    • ST24039807
    • MF
    • 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 1,1′-Biphenyl-3-ylboronic acid pinacol ester
    • MFCD18452169
    • C18H21BO2
    • SCHEMBL3362199
    • [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
    • 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • Z2044738566
    • AKOS016005606
    • 3-Biphenylboronic acid, pinacol ester
    • 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • B6023
    • 912844-88-3
    • CS-B1262
    • DS-18318
    • DB-104280
    • DTXSID20591682
    • EN300-1706463
    • +Expand
    • MFCD18452169
    • UUMDSELMDKINPL-UHFFFAOYSA-N
    • 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
    • O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1

Computed Properties

  • 280.16346g/mol
  • 0
  • 0
  • 2
  • 2
  • 280.16346g/mol
  • 280.16346g/mol
  • 18.5Ų
  • 21
  • 344
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 3.65280
  • 18.46000
  • 412.7±24.0℃ at 760 mmHg
  • 80.0 to 84.0 deg-C

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GTES-250mg
3-Biphenylboronic acid pinacol ester
912844-88-3 97%
250mg
$4.00 2024-04-20
A2B Chem LLC
AH83812-250mg
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 97%
250mg
$4.00 2024-07-18
Aaron
AR00GTN4-250mg
3-Biphenylboronic acid pinacol ester
912844-88-3 98%
250mg
$3.00 2024-07-18
abcr
AB390929-1 g
3-Biphenylboronic acid, pinacol ester; .
912844-88-3
1g
€72.90 2023-04-25
Ambeed
A132927-250mg
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 97%
250mg
$5.0
Chemenu
CM135766-10g
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 95+%
10g
$82 2021-08-05
ChemScence
CS-B1262-10g
1,3,2-Dioxaborolane,2-[1,1'-biphenyl]-3-yl-4,4,5,5-tetramethyl-
912844-88-3 ≥98.0%
10g
$71.0 2022-04-26
Enamine
EN300-1706463-0.05g
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 95%
0.05g
$19.0 2023-07-08
eNovation Chemicals LLC
D917068-10g
Biphenyl-3-boronic Acid Pinacol Ester
912844-88-3 95%
10g
$220 2022-09-07
Fluorochem
228812-1g
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 95%
1g
£13.00 2022-02-28

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond Activation
Pietrasiak, Ewa; Ha, Seongmin; Jeon, Seungwon; Jeong, Jongheon; Lee, Jiyeon; et al, Journal of Organic Chemistry, 2022, 87(13), 8380-8389

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, 80 °C
Reference
LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides
Zhao, Xianghu; Wu, Mingsheng; Liu, Yisen; Cao, Song, Organic Letters, 2018, 20(18), 5564-5568

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Reference
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Reference
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; Wiensch, Eric M.; Montgomery, John, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ;  24 h, 80 °C
Reference
Copper-Catalyzed ipso-Borylation of Fluoroarenes
Niwa, Takashi ; Ochiai, Hidenori; Hosoya, Takamitsu, ACS Catalysis, 2017, 7(7), 4535-4541

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ;  18 h, 35 °C
Reference
Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond Cleavage
Wu, Di; Shiozuka, Akira; Kawashima, Kyohei; Mori, Toshifumi ; Sekine, Kohei ; et al, Organic Letters, 2023, 25(18), 3293-3297

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium fluoride ,  Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ;  24 h, 140 °C
Reference
Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic Acids
Yin, Chang; Liao, Yanjing; He, Bangyue; Li, Hongyi; Su, Weiping, Chemistry - A European Journal, 2023, 29(29),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ;  3 h
Reference
Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides
Liu, Yunxia; Li, Xin; Liu, Qing ; Li, Xinjin ; Liu, Hui, Organic Letters, 2022, 24(36), 6604-6608

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, reflux
Reference
Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes
Kuleshova, Olena; Asako, Sobi ; Ilies, Laurean, ACS Catalysis, 2021, 11(10), 5968-5973

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 2411767-15-0 ;  20 h, 120 °C
Reference
Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexes
Rzhevskiy, Sergey A.; Topchiy, Maxim A.; Golenko, Yulia D.; Gribanov, Pavel S.; Sterligov, Grigorii K.; et al, Mendeleev Communications, 2020, 30(5), 569-571

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide ,  tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ;  48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  21 h, 110 °C
Reference
Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions
Dai, Peng-Fei; Ning, Xiao-Shan; Wang, Hua; Cui, Xian-Chao; Liu, Jie; et al, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Pyridine ,  Tetrabutylammonium acetate ,  2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone ,  Acetonitrile ;  6 h, 35 - 40 °C
Reference
Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalization
Hu, Chun-Hong; Sang, Yueqian; Yang, Ya-Wei; Li, Wen-Wen; Wang, Hui-Lin; et al, Chem, 2023, 9(10), 2997-3012

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ,  Octane ;  30 s, rt
1.2 Reagents: Sodium chloride ,  Potassium fluoride ;  24 h, 140 °C
Reference
Nickel-catalyzed decarbonylative borylation of aroyl fluorides
Wang, Zhenhua; Wang, Xiu; Nishihara, Yasushi, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, reflux
Reference
Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfaces
Kolmer, M. ; Zuzak, R. ; Steiner, A. K. ; Zajac, L. ; Engelund, M. ; et al, Science (Washington, 2019, 363(6422), 57-60

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ;  36 h, 170 °C
Reference
Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates
Guo, Lin; Rueping, Magnus, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide
Yoshida, Takumi; Ilies, Laurean; Nakamura, Eiichi, ACS Catalysis, 2017, 7(5), 3199-3203

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ;  12 h
1.2 Reagents: Oxygen ;  5 min
Reference
Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions
Bheeter, Charles Beromeo; Chowdhury, Abhishek Dutta; Adam, Rosa; Jackstell, Ralf; Beller, Matthias, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ;  24 h, 100 °C
Reference
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
Das, Arpan; Hota, Pradip Kumar; Mandal, Swadhin K., Organometallics, 2019, 38(17), 3286-3293

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ;  24 h, 35 °C
Reference
Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines
Shiozuka, Akira; Sekine, Kohei ; Toki, Takumi; Kawashima, Kyohei; Mori, Toshifumi ; et al, Organic Letters, 2022, 24(23), 4281-4285

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
Reference
Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light
Liu, Wenbo ; Liu, Peng; Lv, Leiyang; Li, Chao-Jun, Angewandte Chemie, 2018, 57(41), 13499-13503

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Diethyl ether ;  overnight, rt
Reference
Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide
Hu, Jingyu; Gao, Bing; Li, Lingchun; Ni, Chuanfa; Hu, Jinbo, Organic Letters, 2015, 17(12), 3086-3089

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: 2756816-84-7 ;  72 h, 110 °C
Reference
Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes
Evans, Kieren J. ; Morton, Paul A. ; Luz, Christian; Miller, Callum; Raine, Olivia; et al, Chemistry - A European Journal, 2021, 27(71), 17824-17833

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:912844-88-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:912844-88-3)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:912844-88-3)
XU NV SHI
15221998634
1986399151@qq.com

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A860544
99%/99%
5.0g/10.0g
192.0/319.0